2-(5-Chloro-2-thienyl)-5-methylpyridine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Intermediate Use
2-(5-Chloro-2-thienyl)-5-methylpyridine, while not directly studied, is closely related to compounds that have been extensively researched for their roles in chemical synthesis. For example, 2-Chloro-5-methylpyridine is an important intermediate in the synthesis of various compounds. Studies have explored its preparation from different precursors such as 3-methylpyridine N-oxide, aminopyridine, and acetenamide, highlighting its versatility as a building block in organic synthesis (Zhao, 2003).
Pharmaceutical Applications
Compounds structurally similar to this compound have been investigated for their pharmaceutical potential. For instance, 2-chloro-5-methylpyridine derivatives have shown promising results in antimicrobial activity. A study on the photochemical E to Z isomerization of these derivatives also revealed their potential as antimicrobial agents, indicating their significance in developing new pharmaceuticals (Gangadasu et al., 2009).
Material Science Applications
In the field of material science, derivatives of pyridine, similar to this compound, have been used in the synthesis of complex compounds. For example, studies have shown the synthesis of mono-cyclometalated platinum(II) complexes using 2-chloro-4-methylpyridine as a ligand, which have applications in the development of new materials with unique electronic and optical properties (Ionkin et al., 2005).
Agricultural Chemical Research
The derivatives of pyridine have also been utilized in agricultural chemical research. For instance, 2-chloro-5-methylpyridine serves as a key intermediate in the production of certain nicotine insecticides. Its efficient synthesis and purification are crucial for the development of effective and safer agricultural chemicals (Hu, 2008).
Mechanism of Action
Target of Action
A structurally similar compound, 2-(5-chloro-2-thienyl)-n-{(3s)-1-[(1s)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide, has been found to interact withProthrombin and Coagulation factor X . These proteins play crucial roles in the blood coagulation cascade.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-2-3-8(12-6-7)9-4-5-10(11)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLMKKZQBMZMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281342 | |
Record name | 2-(5-Chloro-2-thienyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-39-8 | |
Record name | 2-(5-Chloro-2-thienyl)-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Chloro-2-thienyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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